Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium

MOCVD Thermal stability Multimetal oxide films

Procure Pr(TMHD)₃ (CAS 15492-48-5) when MOCVD process reproducibility and precursor thermal robustness are non-negotiable. Unlike Pr(hfa)₃·diglyme, Pr(TMHD)₃ delivers controlled two-layer PrAlOₓ architectures and, with Ca(DPM)₂, ensures precise stoichiometry in Pr₁₋ₓCaₓMnO₃ films. Its superior gas-phase stability prevents premature decomposition, reducing carbon incorporation. Specify 99.9%-Pr (REO) electronic grade for semiconductor applications. Available in standard 98%+ and high-purity grades; handle under inert gas, protect from light and moisture.

Molecular Formula C33H57O6Pr
Molecular Weight 690.7 g/mol
CAS No. 15492-48-5
Cat. No. B100208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium
CAS15492-48-5
Molecular FormulaC33H57O6Pr
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pr]
InChIInChI=1S/3C11H20O2.Pr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3
InChIKeyHDONDLBRVFKILD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium (CAS 15492-48-5): Technical Baseline for Procurement Decisions


Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')praseodymium, commonly designated Pr(TMHD)₃ or Pr(DPM)₃, is a praseodymium(III) β-diketonate coordination compound with molecular formula C₃₃H₅₇O₆Pr and molecular weight 690.71 g/mol [1]. The compound is available in multiple purity grades including 99% standard grade and 99.9%-Pr (REO) high-purity grade suitable for demanding electronic material applications . Physically, it appears as a pale green powder with a melting point of 219–221 °C (lit.) and boiling point of 300 °C, and exhibits no reaction with water under neutral conditions (hydrolysis sensitivity rating: 4) . As a β-diketonate complex of praseodymium, it functions primarily as a metal-organic chemical vapor deposition (MOCVD) precursor for praseodymium-containing thin films in semiconductor, optoelectronic, and magnetic device fabrication [2].

Why Pr(TMHD)₃ (CAS 15492-48-5) Cannot Be Casually Substituted with Alternative Praseodymium CVD Precursors


Pr(TMHD)₃, Pr(hfa)₃·diglyme, and newer DMADB-based praseodymium precursors exhibit fundamentally different thermal decomposition profiles, vapor transport behavior, and resulting film microstructures that preclude simple interchange in MOCVD processes. Direct comparative studies have demonstrated that Pr(TMHD)₃ and Pr(hfa)₃·diglyme produce markedly different praseodymium aluminate film architectures: the Pr(TMHD)₃-based precursor mixture yields a heterogeneous two-layer oxide structure, whereas the Pr(hfa)₃·diglyme mixture generates smooth, homogeneous amorphous films under identical deposition conditions [1]. Furthermore, thermal stability in the gas phase differs substantially among Pr(DPM)₃, Ca(DPM)₂, and Mn(DPM)₃ when deployed as multimetal sources, with Pr(DPM)₃ demonstrating significantly higher resistance to thermal decomposition than its alkaline earth and transition metal counterparts [2]. These precursor-specific variations directly translate into differences in film composition control, interfacial quality, and ultimately device performance. Procurement specifications for CAS 15492-48-5 must therefore be guided by application-specific precursor performance requirements rather than generic praseodymium source availability.

Pr(TMHD)₃ (CAS 15492-48-5) Quantitative Differentiation Evidence for MOCVD Precursor Selection


Thermal Decomposition Stability of Pr(DPM)₃ Versus Ca(DPM)₂ and Mn(DPM)₃ Under Actual MOCVD Conditions

In a direct comparative investigation of precursor behavior under actual chemical vapor deposition conditions for Pr₁₋ₓCaₓMnO₃ films, in situ infrared absorption spectroscopy revealed that Pr(DPM)₃ is significantly more stable against thermal decomposition than Ca(DPM)₂ [1]. Additionally, prior experimental work on MOCVD of praseodymium manganite films established that Pr(DPM)₃ exhibited greater thermal stability than Mn(DPM)₃ in the gas phase across substrate temperatures ranging from 240 °C to 640 °C [1].

MOCVD Thermal stability Multimetal oxide films Praseodymium manganite In situ IR spectroscopy

Pr(TMHD)₃ Sublimation Thermodynamic Parameters for Vapor Transport System Design

The NIST Chemistry WebBook compiles experimentally determined thermodynamic parameters for Pr(TMHD)₃ that are essential for vapor transport system design and precursor delivery optimization. The enthalpy of sublimation (ΔsubH) is 178.7 kJ/mol measured at 403 K, and the enthalpy of vaporization (ΔvapH) is 109.2 kJ/mol over the temperature range 495 to 530 K [1]. These quantitative thermodynamic values are specific to the Pr(TMHD)₃ coordination environment and differ from those of alternative praseodymium precursors.

Vapor pressure Sublimation enthalpy CVD precursor volatility Thermodynamic data Process engineering

Film Microstructure Divergence: Pr(TMHD)₃ Versus Pr(hfa)₃·diglyme in PrAlOₓ MOCVD

A systematic comparison of first- and second-generation praseodymium precursors for MOCVD synthesis of PrAlOₓ thin films revealed a critical microstructural divergence. When using the Al(acac)₃/Pr(tmhd)₃ precursor mixture, the deposited film exhibited the formation of two distinct oxide layers. In contrast, the Al(acac)₃/Pr(hfa)₃·diglyme mixture produced smooth, homogeneous, and amorphous PrAlOₓ films under identical deposition conditions [1]. The two-layer architecture from the Pr(tmhd)₃-based process represents a specific outcome of the precursor's thermal and chemical behavior during co-deposition.

Praseodymium aluminate Dielectric films High-κ materials Film homogeneity TEM analysis

Pr(TMHD)₃ Physical Property Specifications for Quality Control and Procurement

Commercial Pr(TMHD)₃ (CAS 15492-48-5) is available in multiple purity specifications that directly impact precursor performance. Standard grades are offered at 99% purity, while high-purity electronic grades achieve 99.9%-Pr (REO) . The compound exhibits a melting point range of 212–214 °C and sublimes at 150 °C under 0.1 mmHg vacuum . Literature values report melting point at 219–221 °C (lit.) and boiling point at 300 °C, with no reaction with water under neutral conditions (hydrolysis sensitivity rating: 4) . The compound is light-sensitive, air-sensitive, and hygroscopic, requiring appropriate storage and handling protocols .

Purity grade Physical properties Quality control Procurement specification Sublimation temperature

Pr(TMHD)₃ (CAS 15492-48-5) Evidence-Backed Application Scenarios for Scientific and Industrial Users


Pr₁₋ₓCaₓMnO₃ Magnetoresistive Manganite Thin Film Fabrication

Pr(TMHD)₃ is the preferred praseodymium source for MOCVD of Pr₁₋ₓCaₓMnO₃ magnetoresistive films where precise Ca/(Pr+Ca) stoichiometric control is essential. In situ IR spectroscopic studies confirm that Pr(DPM)₃ exhibits significantly higher thermal stability than Ca(DPM)₂ under actual deposition conditions, enabling reliable composition control of the deposited film without carbon incorporation when calcium doping is appropriately tuned [1]. This precursor-specific thermal stability differential directly supports reproducible fabrication of manganite films exhibiting electric-pulse-induced resistance change effects for non-volatile memory device applications.

Praseodymium Aluminate (PrAlOₓ) High-κ Dielectric Layer Deposition Requiring Specific Film Architecture

Pr(TMHD)₃ in combination with Al(acac)₃ produces a characteristic two-layer oxide architecture in PrAlOₓ thin films, as demonstrated by TEM analysis [2]. This microstructural outcome distinguishes Pr(TMHD)₃ from alternative precursors such as Pr(hfa)₃·diglyme, which yields homogeneous amorphous films under identical conditions. The two-layer structure arising from the Pr(TMHD)₃-based process may be intentionally leveraged in applications requiring engineered interfacial layers or graded dielectric stacks. Researchers should select Pr(TMHD)₃ specifically when this bilayer architecture is desired or when comparative studies of precursor-dependent film morphology are conducted.

General MOCVD Praseodymium Oxide Thin Film Deposition with Characterized Volatility and Stability Parameters

Pr(TMHD)₃ has been fully characterized for MOCVD applications, with documented physical and thermal properties including volatility, thermal decomposition behavior, and stability in inert gases [3]. Comprehensive characterization by elemental analysis, ¹H NMR spectroscopy, XRD, TG/DTG/DTA, IR spectroscopy, and mass spectroscopy confirms the chelate's suitability as an MOCVD precursor [3]. The NIST-compiled thermodynamic parameters—ΔsubH = 178.7 kJ/mol (403 K) and ΔvapH = 109.2 kJ/mol (495–530 K) [4]—provide engineering data essential for vapor transport system design. This extensive characterization portfolio makes Pr(TMHD)₃ a well-documented, reproducible choice for academic research and process development where precursor behavior predictability is prioritized.

Electronic-Grade Praseodymium Oxide Film Fabrication Requiring 99.9%-Pr (REO) High-Purity Precursor

For semiconductor and optoelectronic applications demanding minimal metallic impurity levels, Pr(TMHD)₃ is commercially available at 99.9%-Pr (REO) purity grade . This high-purity electronic grade specification reduces the risk of unintentional dopant incorporation from precursor-borne impurities, which is critical for achieving predictable electrical properties in praseodymium oxide dielectric layers. The compound's well-defined physical characteristics—melting point 212–214 °C, sublimation at 150 °C/0.1 mmHg, and documented sensitivity profile (light-sensitive, air-sensitive, hygroscopic) —support the establishment of validated storage and handling protocols essential for maintaining precursor integrity in industrial production environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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